molecular formula C15H13N3O4S2 B2815408 5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate CAS No. 2034368-95-9

5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate

Cat. No.: B2815408
CAS No.: 2034368-95-9
M. Wt: 363.41
InChI Key: XKSIKVDIELYLQX-UHFFFAOYSA-N
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Description

5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate is a complex organic compound that features a pyrazole ring, a thiophene ring, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction on the pyrazole ring. The process begins with the preparation of the pyrazole intermediate, which is then reacted with thiophene-3-carboxylate under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents like methanol or toluene and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tosyl group enhances its stability and solubility, while the amino group allows for further functionalization .

Properties

IUPAC Name

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c1-10-2-4-12(5-3-10)24(20,21)18-13(16)8-14(17-18)22-15(19)11-6-7-23-9-11/h2-9H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSIKVDIELYLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CSC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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